
N-(4-Carboxyphenyl)acetylsalicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Carboxyphenyl)acetylsalicylamide: is a chemical compound that combines the structural features of salicylamide and acetylsalicylic acid. It is known for its potential applications in medicinal chemistry due to its analgesic and anti-inflammatory properties. The compound is characterized by the presence of a carboxyphenyl group attached to the acetylsalicylamide moiety, which enhances its pharmacological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carboxyphenyl)acetylsalicylamide typically involves the acylation of salicylamide with acetyl chloride in the presence of a catalyst. One method utilizes triethyl ammonium-aluminum chloride as a catalyst and solvent. The reaction is carried out under nitrogen atmosphere at temperatures between 32 and 46 degrees Celsius . This method is advantageous due to its high conversion rate, selectivity, and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids as solvents and catalysts is preferred due to their low toxicity, ease of control, and minimal environmental impact . The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Carboxyphenyl)acetylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Carboxyphenyl)acetylsalicylamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its therapeutic effects in treating pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of N-(4-Carboxyphenyl)acetylsalicylamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Vergleich Mit ähnlichen Verbindungen
Salicylamide: Shares the salicylamide moiety but lacks the acetyl group.
Acetylsalicylic Acid: Contains the acetyl group but lacks the carboxyphenyl group.
N-(4-Carboxyphenyl)succinamic Acid: Similar structure but different functional groups.
Uniqueness: N-(4-Carboxyphenyl)acetylsalicylamide is unique due to the presence of both the carboxyphenyl and acetylsalicylamide moieties, which enhance its pharmacological properties. This combination allows it to exhibit both anti-inflammatory and analgesic effects, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
63992-43-8 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
4-[2-[(2-hydroxybenzoyl)amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-4-2-1-3-12(13)15(20)17-14(19)9-10-5-7-11(8-6-10)16(21)22/h1-8,18H,9H2,(H,21,22)(H,17,19,20) |
InChI-Schlüssel |
ITODZODERAETNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CC2=CC=C(C=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


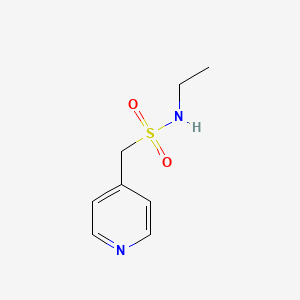
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


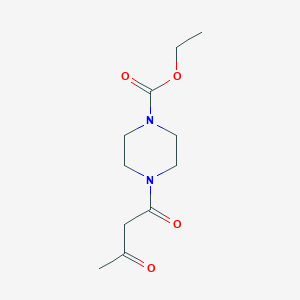


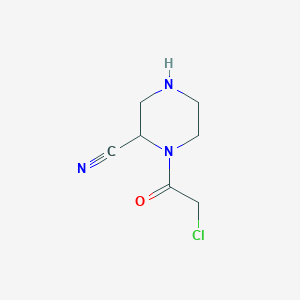
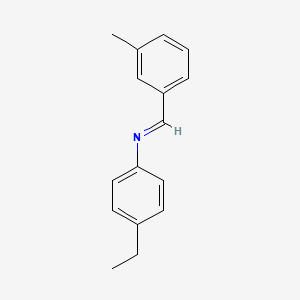
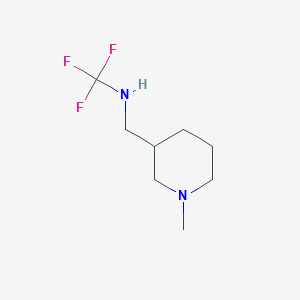
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
